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Compound of Interest

Compound Name: (-)-Hinesol

Cat. No.: B15564278 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and key physicochemical and biological properties of (-)-hinesol. The

information is intended for researchers, scientists, and professionals involved in drug

development and natural product chemistry.

Chemical Identity and Structure
(-)-Hinesol is a naturally occurring sesquiterpenoid alcohol belonging to the spirovetivane class

of compounds.[1] It is a key bioactive constituent found in the essential oils of various medicinal

plants, most notably from the rhizome of Atractylodes lancea.[1]

The core of its structure is a spiro[4.5]decane ring system, which consists of a five-membered

ring fused to a six-membered ring through a single common carbon atom (the spiro center).

This unique three-dimensional arrangement is fundamental to its biological activity.
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Identifier Value

IUPAC Name
2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-

3-yl]propan-2-ol[2]

Molecular Formula C₁₅H₂₆O[2]

Molecular Weight 222.37 g/mol [2]

CAS Number 23811-08-7[2]

Synonyms (-)-Hinesol, Agarospirol[3]

Stereochemistry and Absolute Configuration
The stereochemistry of (-)-hinesol is a critical aspect of its chemical identity and biological

function. The molecule possesses three chiral centers, leading to a specific spatial

arrangement of its atoms.

The absolute configuration of the naturally occurring (-)-hinesol has been determined as (3R,

5S, 6S)[2]. This specific arrangement of substituents around the chiral carbons is responsible

for its characteristic optical activity, with a negative specific rotation.[4]

Chiral Centers: C3, C5 (spiro center), and C6.

Absolute Configuration: 3R, 5S, 6S.

Enantiomers and Diastereomers: The stereoisomer of hinesol is known as agarospirol.[3]

The determination of the absolute configuration of such complex natural products is typically

achieved through a combination of techniques, including X-ray crystallography of the natural

product or a suitable derivative, and stereoselective total synthesis.[5]

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for (-)-hinesol is presented

below. This data is essential for its identification, characterization, and quantification.
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Property Value

Melting Point 59-60 °C

Boiling Point 129 °C at 4 Torr

Solubility
Soluble in DMSO and alcohol; sparingly soluble

in water.

Specific Rotation ([α]D) Negative value (levorotatory)[4]

Spectroscopic Data:

While a complete, assigned experimental spectrum is not readily available in a single public

source, the following table summarizes the expected characteristic spectroscopic features

based on the functional groups present in (-)-hinesol.

Table of Expected Spectroscopic Data:

Spectroscopic Technique Characteristic Peaks/Signals

Infrared (IR) Spectroscopy

~3400 cm⁻¹ (O-H stretch, broad), ~3030 cm⁻¹

(=C-H stretch), ~2950-2850 cm⁻¹ (C-H stretch),

~1650 cm⁻¹ (C=C stretch)

¹H-NMR Spectroscopy

Signals in the regions of δ 5.0-5.5 ppm (vinylic

H), δ 3.5-4.0 ppm (H attached to C-O), δ 0.8-2.5

ppm (aliphatic and allylic H's, including methyl

singlets and multiplets for ring protons)

¹³C-NMR Spectroscopy

Signals in the regions of δ 140-150 ppm (alkene

C), δ 120-130 ppm (alkene C), δ 70-80 ppm (C-

O), δ 15-60 ppm (aliphatic C's, including the

spiro carbon and methyls)

Mass Spectrometry

Molecular ion peak (M⁺) at m/z = 222.37, with

characteristic fragmentation patterns for

sesquiterpenoid alcohols.
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Experimental Protocols
The following sections detail generalized experimental protocols for the isolation of (-)-hinesol
from its natural source and a representative total synthesis approach. These protocols are

based on methodologies reported in the scientific literature.

Isolation of (-)-Hinesol from Atractylodes lancea by
Hydrodistillation
(-)-Hinesol is a major component of the essential oil of Atractylodes lancea rhizomes and can

be isolated using hydrodistillation.[1]

Principle: This method involves the co-distillation of volatile compounds with water. The plant

material is heated in boiling water, and the resulting steam, carrying the volatile essential oils, is

condensed and collected. The immiscible oil is then separated from the aqueous phase.[6]

Apparatus:

Clevenger-type apparatus or similar steam distillation setup

Heating mantle

Round-bottom flask

Condenser

Collection vessel/separatory funnel

Drying agent (e.g., anhydrous sodium sulfate)

Rotary evaporator

Procedure:

Preparation of Plant Material: Dried rhizomes of Atractylodes lancea are ground into a

coarse powder to increase the surface area for efficient extraction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15564278?utm_src=pdf-body
https://www.benchchem.com/product/b15564278?utm_src=pdf-body
https://www.benchchem.com/product/b15564278?utm_src=pdf-body
https://www.smolecule.com/products/s529956
http://web.ist.utl.pt/ist11061/fidel/flaves/sec5/sec52.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydrodistillation: The powdered rhizome is placed in a large round-bottom flask with a

sufficient volume of deionized water. The flask is heated to boiling.

Collection of Distillate: The steam and volatilized essential oils are passed through a

condenser. The condensed liquid, a mixture of water and essential oil, is collected.

Separation: The essential oil, being less dense and immiscible with water, forms a layer on

top of the aqueous phase. The oil is separated from the water using a separatory funnel.

Drying and Concentration: The collected essential oil is dried over anhydrous sodium sulfate

to remove residual water. The dried oil is then concentrated under reduced pressure using a

rotary evaporator.

Purification: Pure (-)-hinesol can be obtained from the crude essential oil by

chromatographic techniques such as column chromatography on silica gel, eluting with a

gradient of hexane and ethyl acetate.

Total Synthesis of (±)-Hinesol
The total synthesis of hinesol has been accomplished by several research groups, often

targeting the racemic mixture (±)-hinesol. These syntheses are valuable for confirming the

structure and for providing access to hinesol and its analogs for further study. The following is a

generalized representation of a synthetic strategy.[7][8]

Synthetic Strategy Overview: A common approach involves the construction of the

spiro[4.5]decane core, followed by the introduction of the necessary functional groups and

stereocenters.

Representative Synthetic Steps:

Construction of the Spirocyclic Core: A key step is often a cycloaddition reaction to form the

bicyclic system. For example, a Diels-Alder reaction or a photocycloaddition can be

employed to construct a precursor with the required ring structure.[7]

Functional Group Manipulations: The initial product of the core-forming reaction is then

subjected to a series of functional group interconversions. This may include reduction of

ketones, protection of alcohols, and introduction of double bonds.
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Introduction of the Isopropyl Alcohol Side Chain: The characteristic propan-2-ol side chain is

typically introduced via a Grignard reaction with a suitable organometallic reagent (e.g.,

methylmagnesium bromide) on a ketone or ester functional group at the C3 position.[7]

Stereochemical Control: Stereoselectivity is a major challenge in the total synthesis of

hinesol. Chiral auxiliaries, asymmetric catalysts, or stereoselective reagents are often used

to control the formation of the desired stereoisomer.

Final Steps and Purification: The final steps may involve deprotection and purification by

chromatography to yield the target molecule.

Determination of Absolute Configuration by X-ray
Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute

configuration of a chiral molecule.[9]

Principle: This technique involves irradiating a single crystal of the compound with X-rays. The

diffraction pattern of the X-rays is dependent on the arrangement of atoms in the crystal lattice.

By analyzing the intensities of the diffracted beams, a three-dimensional model of the electron

density, and thus the atomic positions, can be generated. For determining absolute

configuration, the anomalous dispersion effect is utilized.[9]

General Procedure:

Crystallization: A high-quality single crystal of (-)-hinesol or a suitable crystalline derivative is

grown. This is often the most challenging step.

Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. The

crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction data

are collected on a detector.

Structure Solution and Refinement: The collected data are processed to determine the unit

cell dimensions and the symmetry of the crystal. The positions of the atoms are determined

using direct methods or Patterson methods. The structural model is then refined to best fit

the experimental data.
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Determination of Absolute Configuration: The absolute configuration is determined by

analyzing the Friedel pairs in the diffraction data, utilizing the anomalous scattering from the

atoms. The Flack parameter is calculated, which should be close to 0 for the correct

enantiomer.[9]

Biological Activity and Signaling Pathways
(-)-Hinesol has been shown to possess a range of biological activities, making it a subject of

interest for drug development.

Table of Biological Activities:

Activity Target/Mechanism
IC₅₀/Effective
Concentration

Anti-ulcer Inhibition of H⁺,K⁺-ATPase 5.8 x 10⁻⁵ M[10]

Anticancer (Leukemia)
Induction of apoptosis via the

JNK signaling pathway
~22.1 µM (in HL-60 cells)[11]

Anticancer (NSCLC)
Inhibition of MEK/ERK and NF-

κB pathways
Dose-dependent inhibition[12]

JNK Signaling Pathway in Apoptosis
In human leukemia HL-60 cells, (-)-hinesol has been shown to induce apoptosis (programmed

cell death) through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3]

(-)-Hinesol JNK Activation c-Jun Phosphorylation Apoptosis

Click to download full resolution via product page

Figure 1. (-)-Hinesol-induced apoptosis via the JNK signaling pathway.

Inhibition of H⁺,K⁺-ATPase
(-)-Hinesol exhibits anti-gastric ulcer effects by inhibiting the H⁺,K⁺-ATPase, also known as the

proton pump, in the stomach. It appears to bind to the E1 state of the enzyme, preventing its
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conformational change to the E2 state and thereby blocking proton secretion.[10]
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Figure 2. Mechanism of H⁺,K⁺-ATPase inhibition by (-)-hinesol.

Conclusion
(-)-Hinesol is a structurally complex and biologically active sesquiterpenoid with significant

potential for therapeutic applications. Its unique spirovetivane skeleton and well-defined

stereochemistry are key determinants of its activity. This guide has provided a detailed

overview of its chemical structure, stereochemistry, and methods for its isolation, synthesis,

and characterization, which can serve as a valuable resource for researchers in the fields of

natural product chemistry and drug discovery. Further investigation into its pharmacological

properties and mechanism of action is warranted to fully explore its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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